Bet-IN-1

Description

Properties

IUPAC Name |

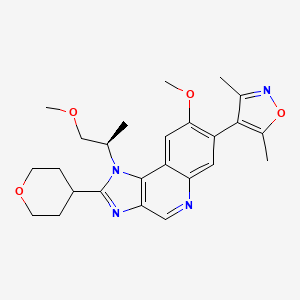

4-[8-methoxy-1-[(2R)-1-methoxypropan-2-yl]-2-(oxan-4-yl)imidazo[4,5-c]quinolin-7-yl]-3,5-dimethyl-1,2-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H30N4O4/c1-14(13-30-4)29-24-18-11-22(31-5)19(23-15(2)28-33-16(23)3)10-20(18)26-12-21(24)27-25(29)17-6-8-32-9-7-17/h10-12,14,17H,6-9,13H2,1-5H3/t14-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYPXHDJBILNWLI-CQSZACIVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C)C2=C(C=C3C(=C2)N=CC4=C3N(C(=N4)C5CCOCC5)C(C)COC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(=NO1)C)C2=C(C=C3C(=C2)N=CC4=C3N(C(=N4)C5CCOCC5)[C@H](C)COC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H30N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

450.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Core Mechanism of Action of BET Inhibitors in Cancer Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bromodomain and extraterminal domain (BET) proteins are a family of epigenetic readers that play a crucial role in the regulation of gene transcription. By recognizing and binding to acetylated lysine residues on histones and other proteins, BET proteins, particularly BRD4, act as scaffolding proteins that recruit the transcriptional machinery to promoters and enhancers, driving the expression of key genes involved in cell proliferation, survival, and oncogenesis. The dysregulation of BET protein function is a hallmark of many cancers, making them a compelling target for therapeutic intervention. Small molecule inhibitors of BET proteins have emerged as a promising class of anti-cancer agents. This technical guide provides an in-depth overview of the core mechanism of action of BET inhibitors in cancer cells, with a focus on widely studied compounds such as JQ1, OTX015, and I-BET-762, which serve as representative examples for the broader class of BET inhibitors.

Core Mechanism: Competitive Inhibition of Bromodomains

The fundamental mechanism of action of BET inhibitors is their competitive binding to the acetyl-lysine binding pockets of BET bromodomains.[1] This prevents BET proteins from docking onto chromatin at acetylated histone sites. The consequence of this displacement is most pronounced at super-enhancers, which are large clusters of regulatory elements that drive the expression of key oncogenes.[1] By evicting BET proteins from these critical genomic locations, BET inhibitors lead to a rapid and potent downregulation of oncogenic transcription programs.[1]

A key pharmacodynamic marker of BET inhibitor activity is the upregulation of HEXIM1, a protein that negatively regulates the P-TEFb complex, which is involved in transcriptional elongation.[2][3]

Quantitative Data: Potency of BET Inhibitors

The anti-proliferative activity of BET inhibitors has been quantified across a wide range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values demonstrate the potent effects of these compounds.

| BET Inhibitor | Cancer Type | Cell Line | IC50 (nM) | Reference |

| JQ1 | Breast Cancer (TNBC) | MDA-MB-231 | 460 | [4] |

| Pancreatic Cancer | AsPC-1 | 37 | [5] | |

| Pancreatic Cancer | PANC-1 | 720 | [5] | |

| Leukemia (AML) | Kasumi-1 | < 500 | [6] | |

| Leukemia (AML) | MV4-11 | < 500 | [6] | |

| OTX015 | Leukemia (AML/ALL) | Various | Median: 240 | [7] |

| Lung Cancer (NSCLC) | NCI-H1975 | < 1000 | [8] | |

| Lung Cancer (NSCLC) | NCI-H460 | < 1000 | [8] | |

| I-BET-762 | Prostate Cancer | 22Rv1 | 25 - 150 | [9] |

| Prostate Cancer | VCaP | 25 - 150 | [9] | |

| Pancreatic Cancer | AsPC-1 | 231 | [5] | |

| Pancreatic Cancer | PANC-1 | 2550 | [5] |

Key Signaling Pathways Modulated by BET Inhibitors

BET inhibitors exert their anti-cancer effects by modulating a multitude of signaling pathways critical for tumor growth and survival.

The c-MYC Oncogene Axis

One of the most well-documented and critical targets of BET inhibitors is the c-MYC oncogene .[1][2][3][9] c-MYC is a master transcriptional regulator that drives cell proliferation and is overexpressed in a majority of human cancers. BET proteins, particularly BRD4, are essential for maintaining the high levels of c-MYC transcription in cancer cells by binding to its super-enhancer.[1] BET inhibitors displace BRD4 from the c-MYC super-enhancer, leading to a rapid and profound downregulation of c-MYC expression.[2][3] This is a central mechanism of action in many hematological malignancies and solid tumors.[1][9]

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of inflammation, immunity, and cell survival. In many cancers, this pathway is constitutively active, promoting a pro-tumorigenic inflammatory microenvironment and protecting cancer cells from apoptosis. BRD4 has been shown to interact with the acetylated RelA subunit of NF-κB, thereby enhancing its transcriptional activity.[10] BET inhibitors disrupt this interaction, leading to the suppression of NF-κB target genes, including those involved in inflammation and cell survival.[10][11][12]

JAK/STAT Signaling Pathway

The Janus kinase (JAK) and Signal Transducer and Activator of Transcription (STAT) pathway is crucial for cytokine signaling and is often hyperactivated in hematological malignancies and solid tumors, promoting cell proliferation and survival. BET inhibitors have been shown to suppress the transcription of STAT target genes in a gene-specific manner, independent of affecting STAT activation or recruitment to DNA.[13][14] This suggests that BET proteins are critical co-activators for a subset of STAT-regulated genes.

Wnt/β-catenin Signaling Pathway

The Wnt/β-catenin signaling pathway plays a critical role in development and its aberrant activation is implicated in numerous cancers, particularly in the context of cancer stem cells. Some studies have shown that BET inhibitors can suppress the Wnt/β-catenin pathway, contributing to their anti-tumor and anti-stem cell-like properties in certain cancers like glioma.[15]

Induction of Apoptosis and Cell Cycle Arrest

A major consequence of BET inhibition in cancer cells is the induction of apoptosis (programmed cell death) and cell cycle arrest.

Apoptosis

BET inhibitors promote apoptosis through multiple mechanisms:

-

MYC-Dependent Apoptosis: By downregulating c-MYC, which can sensitize cells to apoptotic stimuli, BET inhibitors can trigger apoptosis.

-

MYC-Independent Apoptosis: BET inhibitors can also induce apoptosis independently of c-MYC downregulation.[16] This often involves the epigenetic regulation of BCL-2 family members.[17]

-

Regulation of BCL-2 Family Proteins: BET inhibitors can skew the balance of pro- and anti-apoptotic BCL-2 family proteins. They have been shown to upregulate the expression of pro-apoptotic proteins like BIM and downregulate the expression of anti-apoptotic proteins such as BCL-2 and BCL-xL.[17]

Cell Cycle Arrest

BET inhibitors frequently induce cell cycle arrest, primarily at the G1 phase.[18][19] This is often a consequence of the downregulation of key cell cycle regulators, including c-MYC and its downstream targets, as well as cyclins and cyclin-dependent kinases (CDKs).

Experimental Protocols

The following are detailed methodologies for key experiments used to elucidate the mechanism of action of BET inhibitors.

Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq)

Objective: To identify the genome-wide binding sites of BRD4 and assess the effect of BET inhibitors on its chromatin occupancy.

Protocol:

-

Cell Culture and Treatment: Plate cancer cells at an appropriate density. Treat cells with the BET inhibitor (e.g., JQ1 at a final concentration of 500 nM) or vehicle (e.g., DMSO) for a specified time (e.g., 6 hours).

-

Cross-linking: Cross-link proteins to DNA by adding formaldehyde to a final concentration of 1% and incubating for 10 minutes at room temperature. Quench the reaction with glycine.

-

Cell Lysis and Chromatin Shearing: Lyse the cells and sonicate the chromatin to obtain DNA fragments of 200-500 bp.

-

Immunoprecipitation: Incubate the sheared chromatin with an antibody specific for BRD4 overnight at 4°C. Add protein A/G magnetic beads to capture the antibody-protein-DNA complexes.

-

Washes and Elution: Wash the beads to remove non-specific binding. Elute the chromatin from the beads.

-

Reverse Cross-linking and DNA Purification: Reverse the cross-links by heating at 65°C. Treat with RNase A and Proteinase K, and then purify the DNA.

-

Library Preparation and Sequencing: Prepare a sequencing library from the purified DNA and sequence using a next-generation sequencing platform.

-

Data Analysis: Align reads to the reference genome and perform peak calling to identify BRD4 binding sites. Compare the peak profiles between BET inhibitor-treated and vehicle-treated samples to identify regions of differential BRD4 occupancy.

Cell Viability (MTT) Assay

Objective: To determine the effect of BET inhibitors on the metabolic activity and proliferation of cancer cells.

Protocol:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Treatment: Treat the cells with a serial dilution of the BET inhibitor for 24, 48, or 72 hours. Include a vehicle control.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Apoptosis (Annexin V/Propidium Iodide) Assay

Objective: To quantify the percentage of apoptotic and necrotic cells following treatment with a BET inhibitor.

Protocol:

-

Cell Culture and Treatment: Culture cancer cells and treat with the BET inhibitor at the desired concentration and for the appropriate duration. Include positive and negative controls.

-

Cell Harvesting: Harvest the cells, including any floating cells in the supernatant.

-

Washing: Wash the cells with cold PBS.

-

Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.

-

Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

-

Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Live cells will be negative for both Annexin V and PI. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic/necrotic cells will be positive for both Annexin V and PI.

Conclusion

BET inhibitors represent a powerful class of anti-cancer agents with a well-defined core mechanism of action centered on the displacement of BET proteins from chromatin, leading to the transcriptional repression of key oncogenes and the induction of apoptosis and cell cycle arrest. Their pleiotropic effects on multiple oncogenic signaling pathways underscore their broad therapeutic potential. The continued elucidation of the intricate molecular consequences of BET inhibition, aided by the experimental approaches detailed in this guide, will be crucial for the rational design of combination therapies and the identification of predictive biomarkers to guide their clinical application.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. BET inhibitor OTX015 targets BRD2 and BRD4 and decreases c-MYC in acute leukemia cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. oncotarget.com [oncotarget.com]

- 4. aacrjournals.org [aacrjournals.org]

- 5. researchgate.net [researchgate.net]

- 6. BET Inhibitors Reduce Cell Size and Induce Reversible Cell Cycle Arrest in AML - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Mitochondrial protection impairs BET bromodomain inhibitor-mediated cell death and provides rationale for combination therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. OTX015 (MK-8628), a novel BET inhibitor, exhibits antitumor activity in non-small cell and small cell lung cancer models harboring different oncogenic mutations - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Inhibition of BET bromodomain proteins as a therapeutic approach in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. BET Family Protein BRD4: An Emerging Actor in NFκB Signaling in Inflammation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Inhibition of NF-κB–Dependent Signaling Enhances Sensitivity and Overcomes Resistance to BET Inhibition in Uveal Melanoma - PMC [pmc.ncbi.nlm.nih.gov]

- 12. biorxiv.org [biorxiv.org]

- 13. BET Bromodomain Inhibition Suppresses Transcriptional Responses to Cytokine-Jak-STAT Signaling in a Gene-specific Manner in Human Monocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 14. BET bromodomain inhibition suppresses transcriptional responses to cytokine-Jak-STAT signaling in a gene-specific manner in human monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. BET degrader inhibits tumor progression and stem-like cell growth via Wnt/β-catenin signaling repression in glioma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 16. BET inhibitors induce apoptosis through a MYC independent mechanism and synergise with CDK inhibitors to kill osteosarcoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. aacrjournals.org [aacrjournals.org]

- 18. aacrjournals.org [aacrjournals.org]

- 19. aacrjournals.org [aacrjournals.org]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Core Function of Bet-IN-1 (I-BET-762)

This guide provides a comprehensive overview of the function, mechanism of action, and experimental considerations for the small molecule inhibitor this compound, also known as I-BET-762, GSK525762, and Molibresib.

Core Function and Mechanism of Action

This compound is a potent and selective inhibitor of the Bromodomain and Extra-Terminal domain (BET) family of proteins, which includes BRD2, BRD3, BRD4, and the testis-specific BRDT.[1][2] These proteins are crucial epigenetic "readers" that recognize and bind to acetylated lysine residues on histone tails and other proteins, thereby playing a pivotal role in the regulation of gene transcription.[2][3]

The primary mechanism of action of this compound involves its competitive binding to the acetyl-lysine recognition pockets within the bromodomains of BET proteins.[4][5] This binding event physically displaces BET proteins from chromatin, preventing their interaction with acetylated histones and transcription factors.[4][6] The dissociation of these transcriptional co-activators from gene promoters and enhancers leads to a significant downregulation in the expression of specific target genes.[4][6][7]

A principal and well-documented downstream effect of BET inhibition by this compound is the suppression of the MYC oncogene, a critical driver in many human cancers.[6][8][9][10] Beyond MYC, this compound also modulates several other key signaling pathways. For instance, it has been shown to suppress the activation of NF-κB and STAT1 signaling pathways, which are central to inflammatory responses.[11] Additionally, it can modulate the NRF2/HO-1 pathway, which is involved in oxidative stress responses.[12] The culmination of these molecular events results in various cellular outcomes, including cell cycle arrest, induction of apoptosis, and potent anti-inflammatory and immunomodulatory effects.[6][8][9][11]

Quantitative Data Summary

The following tables summarize the key quantitative metrics for this compound (I-BET-762) activity from various in vitro and cell-based assays.

Table 1: In Vitro Binding Affinity and Inhibitory Concentration

| Parameter | Target/Assay Condition | Value | Reference(s) |

| IC50 | Cell-free BET protein inhibition | ~35 nM | [7] |

| IC50 | Displacement of tetra-acetylated H4 peptide from BET bromodomains | 32.5 - 42.5 nM | [7] |

| Kd | Tandem bromodomains of BRD2, BRD3, BRD4 | 50.5 - 61.3 nM | [7] |

Table 2: Cell-Based Assay Potency

| Parameter | Cell Line/Assay | Value | Reference(s) |

| gIC50 | Prostate cancer cell lines (6-day growth assay) | 25 - 150 nM | [8] |

| IC50 | MDA-MB-231 breast cancer cell proliferation (MTT assay) | 0.46 ± 0.4 μM | [9] |

| EC50 | Induction of ApoA1 gene expression in HepG2 cells | 0.7 μM | [7] |

| EC170 | Upregulation of ApoA1 expression in HepG2 cells (luciferase reporter) | 0.2 μM | [7] |

Key Signaling Pathways

The following diagrams illustrate the signaling pathways modulated by this compound.

Experimental Protocols

Detailed methodologies for key experiments cited in the literature are provided below.

-

Objective: To determine the binding affinity of this compound to BET bromodomains.

-

Protocol:

-

Prepare a reaction mixture containing a specific concentration of the BET protein (e.g., BRD2 at 200 nM, BRD3 at 100 nM, or BRD4 at 50 nM) and a tetra-acetylated Histone H4 peptide (200 nM) in a buffer solution (e.g., 50 mM HEPES pH 7.5, 50 mM NaCl, 0.5 mM CHAPS).

-

Titrate increasing concentrations of this compound (I-BET-762) into the reaction mixture.

-

Measure the FRET signal at each concentration point.

-

The decrease in the FRET signal, indicating the displacement of the acetylated peptide from the bromodomain by the inhibitor, is used to calculate the IC50 and Kd values.[7]

-

-

Objective: To assess the anti-proliferative effect of this compound on cancer cell lines.

-

Protocol:

-

Seed cancer cells (e.g., prostate cancer cell lines) in 96-well plates at a predetermined density.

-

After allowing the cells to adhere overnight, treat them with a serial dilution of this compound (I-BET-762) or vehicle control.

-

Incubate the plates for an extended period (e.g., 6 days) to assess long-term growth inhibition.

-

Measure cell viability using a suitable method, such as the MTT assay or CellTiter-Glo.

-

Calculate the growth IC50 (gIC50) values by fitting the dose-response data to a non-linear regression model.[8]

-

-

Objective: To determine the effect of this compound on the expression levels of specific proteins.

-

Protocol:

-

Treat cultured cells with various concentrations of this compound for a specified duration (e.g., 3 days for c-Myc expression).

-

Lyse the cells using RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.

-

Determine the protein concentration of the lysates using a BCA protein assay.

-

Separate equal amounts of protein by SDS-PAGE and transfer them to a nitrocellulose membrane.

-

Block the membrane and then incubate with primary antibodies against the proteins of interest (e.g., c-Myc, p27, Cyclin D1) and a loading control (e.g., β-actin, GAPDH).

-

Incubate with the appropriate secondary antibodies and visualize the protein bands using a suitable detection system.[8][9]

-

-

Objective: To evaluate the anti-tumor efficacy of this compound in a living organism.

-

Protocol:

-

Implant human cancer cells or patient-derived tumor fragments subcutaneously into immunocompromised mice.

-

Once tumors reach a palpable size, randomize the mice into treatment and control groups.

-

Administer this compound (I-BET-762) or a vehicle control to the mice daily via a suitable route (e.g., oral gavage at 8 mg/kg or 25 mg/kg).

-

Measure tumor volumes regularly (e.g., twice a week) using calipers.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., qPCR, Western blot, immunohistochemistry).[8]

-

Experimental Workflow Diagram

References

- 1. BET inhibitor - Wikipedia [en.wikipedia.org]

- 2. What are BET inhibitors and how do they work? [synapse.patsnap.com]

- 3. The mechanisms behind the therapeutic activity of BET bromodomain inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 4. v5-epitope-tag.com [v5-epitope-tag.com]

- 5. bpsbioscience.com [bpsbioscience.com]

- 6. I-BET762 (GSK525762A) | Cell Signaling Technology [cellsignal.com]

- 7. selleckchem.com [selleckchem.com]

- 8. Inhibition of BET bromodomain proteins as a therapeutic approach in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Chemoprevention of preclinical breast and lung cancer with the bromodomain inhibitor I-BET 762 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. onclive.com [onclive.com]

- 11. diabetesjournals.org [diabetesjournals.org]

- 12. mdpi.com [mdpi.com]

The Discovery and Development of BET-IN-1: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of the discovery and development of BET-IN-1, a potent inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins. BET proteins, particularly BRD4, are critical epigenetic readers that play a central role in transcriptional regulation. Their dysregulation is implicated in the pathogenesis of numerous cancers and inflammatory diseases, making them a compelling target for therapeutic intervention. This document details the biochemical and cellular activity of this compound, outlines the experimental protocols for its characterization, and contextualizes its mechanism of action within the broader landscape of BET inhibition and its effect on key oncogenic signaling pathways, such as c-Myc.

Introduction: The Rationale for BET Inhibition

The BET family of proteins, comprising BRD2, BRD3, BRD4, and the testis-specific BRDT, are characterized by the presence of two N-terminal bromodomains (BD1 and BD2) that recognize and bind to acetylated lysine residues on histone tails and other proteins. This interaction tethers BET proteins to chromatin, where they act as scaffolds to recruit transcriptional machinery, including the positive transcription elongation factor b (P-TEFb), to the promoters and enhancers of target genes. This process is crucial for the expression of genes involved in cell cycle progression, proliferation, and apoptosis.

In many cancers, the expression of key oncogenes, most notably MYC, is driven by super-enhancers, which are large clusters of enhancers that are densely occupied by transcription factors and co-activators, including BRD4. The high dependency of these oncogenes on BRD4-mediated transcription makes them particularly vulnerable to BET inhibition. Small molecule inhibitors that competitively bind to the acetyl-lysine binding pocket of BET bromodomains can displace them from chromatin, leading to the suppression of oncogenic transcriptional programs. This compound is one such small molecule inhibitor that has demonstrated potent activity against BET proteins.

Discovery and Synthesis of this compound

This compound, also known as "BET bromodomain inhibitor 1," is identified in the patent literature as a potent BET inhibitor. The compound, with the chemical formula C₂₂H₁₉F₂N₃O₄S, belongs to a class of pyrrolo[1,2-a]pyrazin-1-one derivatives.

While the specific details of the initial discovery and lead optimization process for this compound are proprietary, its chemical structure suggests a rational design approach targeting the acetyl-lysine binding pocket of BET bromodomains. The synthesis of related pyrrolo[1,2-a]pyrazinone scaffolds often involves multi-step sequences starting from substituted pyrrole precursors, followed by cyclization to form the core heterocyclic system.

Note: The detailed synthesis protocol for this compound is described in patent WO/2015/153871A2, where it is listed as compound example 11. Due to the proprietary nature of this information, a generalized synthetic scheme for related pyrrolo[1,2-a]pyrazinones is provided as a representative example.

Quantitative Biological Data

This compound has been characterized through various biochemical and cellular assays to determine its potency and selectivity. The following tables summarize the available quantitative data for this inhibitor.

| Assay Type | Target | Value | Reference |

| Biochemical IC₅₀ | BRD4 | 2.6 nM | [1][2][3] |

Table 1: In Vitro Inhibitory Potency of this compound

| Target Bromodomain | Dissociation Constant (Kd) | Reference |

| BRD2 (BD2) | 1.3 nM | [1][2] |

| BRD3 (BD2) | 1.0 nM | [1][2] |

| BRD4 (BD1) | 3.0 nM | [1][2] |

| BRD4 (BD2) | 1.6 nM | [1][2] |

| BRDT (BD2) | 2.1 nM | [1][2] |

Table 2: Binding Affinities of this compound to BET Bromodomains

The data indicates that this compound is a potent pan-BET inhibitor, binding to the bromodomains of multiple BET family members with nanomolar affinity.

Mechanism of Action: Disruption of the BRD4-c-Myc Axis

A primary mechanism through which BET inhibitors exert their anti-cancer effects is by downregulating the expression of the oncoprotein c-Myc.[1][4][5] BRD4 is a key activator of MYC transcription, and by displacing BRD4 from the MYC promoter and enhancer regions, BET inhibitors effectively shut down its expression.[1][4][5] This leads to cell cycle arrest, senescence, and apoptosis in MYC-dependent cancer cells.

Experimental Protocols

The characterization of a BET inhibitor like this compound involves a series of standardized biochemical and cell-based assays. Below are detailed methodologies for key experiments.

TR-FRET Biochemical Binding Assay

This assay is used to determine the binding affinity of an inhibitor to an isolated bromodomain.

-

Principle: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) measures the proximity of a donor fluorophore (e.g., Europium-labeled streptavidin bound to a biotinylated histone peptide) and an acceptor fluorophore (e.g., APC-labeled anti-His antibody bound to a His-tagged bromodomain). Inhibitor binding disrupts the protein-peptide interaction, leading to a decrease in the FRET signal.

-

Materials:

-

Recombinant His-tagged BET bromodomain protein (e.g., BRD4(BD1)).

-

Biotinylated acetylated histone peptide (e.g., Biotin-H4K5acK8acK12acK16ac).

-

Europium-labeled Streptavidin.

-

APC-labeled Anti-His Antibody.

-

Assay Buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 0.1% BSA, 0.05% Tween-20).

-

384-well low-volume black plates.

-

Test compound (this compound) serially diluted in DMSO.

-

-

Procedure:

-

Prepare a 2X solution of the BET bromodomain and APC-labeled anti-His antibody in assay buffer.

-

Prepare a 2X solution of the biotinylated histone peptide and Europium-labeled streptavidin in assay buffer.

-

Add 2 µL of serially diluted test compound or DMSO vehicle to the wells of the 384-well plate.

-

Add 4 µL of the bromodomain/antibody mix to each well.

-

Add 4 µL of the peptide/streptavidin mix to each well.

-

Incubate the plate at room temperature for 60-120 minutes, protected from light.

-

Read the plate on a TR-FRET enabled plate reader, with excitation at 320 nm and emission at 620 nm (donor) and 665 nm (acceptor).

-

Calculate the 665/620 nm emission ratio and plot against the inhibitor concentration to determine the IC₅₀.

-

NanoBRET™ Cellular Target Engagement Assay

This assay measures the ability of a compound to engage its target protein within living cells.

-

Principle: Bioluminescence Resonance Energy Transfer (BRET) occurs between a NanoLuc® luciferase-tagged BET protein (donor) and a cell-permeable fluorescent tracer that binds to the bromodomain (acceptor). A test compound that enters the cell and binds to the bromodomain will compete with the tracer, causing a decrease in the BRET signal.

-

Materials:

-

HEK293 cells.

-

Plasmid encoding the BET-NanoLuc® fusion protein (e.g., BRD4(BD1)-NanoLuc®).

-

Transfection reagent (e.g., FuGENE® HD).

-

Opti-MEM® I Reduced Serum Medium.

-

NanoBRET™ Tracer.

-

NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor.

-

96-well white assay plates.

-

Test compound (this compound) serially diluted in DMSO.

-

-

Procedure:

-

Transfect HEK293 cells with the BET-NanoLuc® fusion plasmid and seed into a 96-well plate. Incubate for 24 hours.

-

Prepare serial dilutions of the test compound in Opti-MEM®.

-

Add the test compound dilutions to the cells and incubate for 2 hours at 37°C.

-

Add the NanoBRET™ Tracer to all wells at its predetermined EC₈₀ concentration.

-

Add the Nano-Glo® Substrate and Extracellular Inhibitor mix to all wells.

-

Read luminescence at 460 nm (donor) and >600 nm (acceptor) on a BRET-capable plate reader.

-

Calculate the BRET ratio (acceptor emission/donor emission) and plot against the inhibitor concentration to determine the cellular IC₅₀.

-

Cell Viability Assay (MTT/MTS)

This assay assesses the effect of the inhibitor on cell proliferation and viability.

-

Principle: Metabolically active cells reduce a tetrazolium salt (MTT or MTS) to a colored formazan product. The amount of formazan produced is proportional to the number of viable cells.

-

Materials:

-

Cancer cell line of interest (e.g., a MYC-dependent line like MV4-11).

-

Complete cell culture medium.

-

96-well clear plates.

-

Test compound (this compound) serially diluted in culture medium.

-

MTT or MTS reagent.

-

Solubilization solution (for MTT assay).

-

-

Procedure:

-

Seed cells into a 96-well plate and allow them to adhere overnight.

-

Replace the medium with fresh medium containing serial dilutions of the test compound or vehicle control.

-

Incubate for a defined period (e.g., 72 hours) at 37°C.

-

Add MTT or MTS reagent to each well and incubate for 1-4 hours at 37°C.

-

If using MTT, add the solubilization solution and incubate until the formazan crystals are dissolved.

-

Read the absorbance at the appropriate wavelength (e.g., 570 nm for MTT) on a microplate reader.

-

Normalize the data to the vehicle-treated control and plot against the inhibitor concentration to determine the GI₅₀ (concentration for 50% growth inhibition).

-

Preclinical Development and In Vivo Efficacy

A typical xenograft study would involve:

-

Implantation: Human cancer cells (e.g., a multiple myeloma or acute myeloid leukemia cell line) are subcutaneously or orthotopically implanted into immunodeficient mice.

-

Treatment: Once tumors are established, mice are treated with the BET inhibitor (e.g., via oral gavage or intraperitoneal injection) or a vehicle control.

-

Monitoring: Tumor volume and animal body weight are monitored regularly.

-

Endpoint Analysis: At the end of the study, tumors are excised and can be analyzed for pharmacodynamic markers, such as c-Myc expression, and markers of proliferation (e.g., Ki-67) and apoptosis (e.g., cleaved caspase-3).

These studies are crucial for establishing proof-of-concept for the anti-tumor activity of the compound and for determining its therapeutic window.

Conclusion and Future Directions

This compound is a potent pan-BET inhibitor with nanomolar affinity for multiple BET family bromodomains. Its mechanism of action is consistent with other well-characterized BET inhibitors, primarily through the disruption of the BRD4-c-Myc oncogenic axis. The experimental protocols detailed in this guide provide a framework for the comprehensive evaluation of BET inhibitors like this compound.

While the preclinical and clinical development of first-generation pan-BET inhibitors has been met with challenges, including dose-limiting toxicities, the field is evolving. The development of more selective inhibitors (e.g., BD1- or BD2-selective) and novel therapeutic strategies, such as combination therapies, holds promise for improving the therapeutic index of BET-targeted agents. Further investigation into the specific preclinical profile of this compound is warranted to fully understand its therapeutic potential.

References

- 1. scienceopen.com [scienceopen.com]

- 2. researchgate.net [researchgate.net]

- 3. The BET bromodomain inhibitor JQ1 suppresses growth of pancreatic ductal adenocarcinoma in patient-derived xenograft models - PMC [pmc.ncbi.nlm.nih.gov]

- 4. BET bromodomain inhibition as a therapeutic strategy to target c-Myc - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Promising in vivo efficacy of the BET bromodomain inhibitor OTX015/MK-8628 in malignant pleural mesothelioma xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The BET Inhibitor JQ1 Augments the Antitumor Efficacy of Gemcitabine in Preclinical Models of Pancreatic Cancer - PMC [pmc.ncbi.nlm.nih.gov]

basic principles of BET inhibition by Bet-IN-1

An In-depth Technical Guide: The Core Principles of BET Inhibition by Bet-IN-1

Introduction

Epigenetic regulation is a cornerstone of gene expression, and its dysregulation is a hallmark of many diseases, including cancer. The Bromodomain and Extra-Terminal domain (BET) family of proteins—comprising BRD2, BRD3, BRD4, and the testis-specific BRDT—are critical epigenetic "readers."[1][2] They recognize and bind to acetylated lysine residues on histone tails and other proteins, thereby recruiting transcriptional machinery to specific gene loci to activate transcription.[1][3] Due to their central role in driving the expression of potent oncogenes like MYC, BET proteins have emerged as compelling therapeutic targets.[1][4]

Small-molecule BET inhibitors function by competitively occupying the acetyl-lysine binding pocket of BET bromodomains, displacing them from chromatin and suppressing the transcription of key target genes.[1][5] This guide provides a detailed overview of the fundamental principles of BET inhibition, focusing on a potent and selective agent known as BET bromodomain inhibitor 1 , which will be referred to as this compound for clarity. This compound demonstrates high affinity for multiple BET family members and serves as an excellent model for understanding the broader mechanism of this drug class.[6]

Core Mechanism of BET Inhibition

The primary mechanism of action for this compound and other BET inhibitors is the competitive disruption of the interaction between BET proteins and acetylated chromatin.[1] BET proteins use their two N-terminal bromodomains (BD1 and BD2) to anchor themselves to acetylated lysine (KAc) residues on histone tails.[3] This binding serves as a scaffold to recruit transcriptional regulators, most notably the Positive Transcription Elongation Factor b (P-TEFb), which in turn phosphorylates RNA Polymerase II to stimulate productive transcriptional elongation.[2][3]

This compound mimics the structure of acetylated lysine, allowing it to bind with high affinity to the hydrophobic pocket of the bromodomains.[6][7] This direct competition displaces BET proteins from their chromatin binding sites, leading to the dissociation of the transcriptional machinery and a subsequent reduction in the expression of target genes.[5] This action is particularly effective at genes regulated by super-enhancers—large clusters of enhancers that drive high-level expression of genes critical to cell identity and oncogenesis—which are densely occupied by BET proteins.

Key Signaling Pathways Modulated by BET Inhibition

The anti-tumor effects of this compound are primarily driven by the downregulation of a few critical oncogenic signaling pathways.

MYC Oncogene Axis

One of the most significant consequences of BET inhibition is the profound and rapid suppression of MYC family oncogenes (c-MYC and N-MYC).[1] The MYC gene is a master transcriptional regulator that controls a vast network of genes involved in cell proliferation, metabolism, and protein synthesis.[7] In many cancers, MYC expression is highly dependent on BET protein function. This compound treatment leads to the eviction of BRD4 from the MYC promoter and enhancer regions, causing a sharp decrease in MYC mRNA and protein levels.[6][8] This downregulation triggers cell cycle arrest, a reduction in cell size, and senescence or apoptosis.[7]

References

- 1. BET inhibitor - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. The mechanisms behind the therapeutic activity of BET bromodomain inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 4. youtube.com [youtube.com]

- 5. aacrjournals.org [aacrjournals.org]

- 6. glpbio.com [glpbio.com]

- 7. BET Inhibitors Reduce Cell Size and Induce Reversible Cell Cycle Arrest in AML - PMC [pmc.ncbi.nlm.nih.gov]

- 8. scispace.com [scispace.com]

Bet-IN-1: An In-Depth Technical Guide to Target Protein Binding Affinity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding affinity of Bet-IN-1, a potent inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins. This document details the quantitative binding data, experimental protocols for key assays, and the core signaling pathways affected by this compound, offering valuable insights for researchers in epigenetics and drug discovery.

Quantitative Binding Affinity of BET Inhibitors

This compound and its analogs, such as JQ1 and iBET, are small molecules that competitively bind to the acetyl-lysine recognition pockets of BET bromodomains, thereby displacing them from chromatin. This action leads to the modulation of gene transcription, particularly of oncogenes like c-MYC. The binding affinity of these inhibitors has been quantified using various biophysical and biochemical assays.

The following tables summarize the reported half-maximal inhibitory concentration (IC50) and dissociation constant (Kd) values for a representative BET inhibitor, demonstrating its high affinity and selectivity for BET family members.

Table 1: IC50 Values of a Representative BET Inhibitor

| Target Protein | Assay Type | IC50 (nM) | Reference |

| BRD4 | TR-FRET | 2.6 | [1] |

| BRD4(1) | AlphaScreen | 77 | [2] |

| BRD4(2) | AlphaScreen | 33 | [2] |

| MV4-11 cell line | Cell viability | 2.4 | [1] |

| Kasumi-1 cell line | Cell viability | 4.8 | [1] |

| RS-4-11 cell line | Cell viability | 17.6 | [1] |

| MM1.S cell line | Cell viability | 15.1 | [1] |

Table 2: Dissociation Constant (Kd) Values of a Representative BET Inhibitor

| Target Protein | Assay Type | Kd (nM) | Reference |

| BRD2(2) | ITC | 1.3 | [1] |

| BRD3(2) | ITC | 1.0 | [1] |

| BRD4(1) | ITC | 3.0 | [1] |

| BRD4(2) | ITC | 1.6 | [1] |

| BRDT(2) | ITC | 2.1 | [1] |

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are intended to serve as a starting point for researchers looking to replicate or adapt these assays for their own studies.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

TR-FRET assays are a common method for quantifying the binding of inhibitors to their target proteins in a homogeneous format.

Objective: To determine the IC50 value of this compound for its target bromodomain.

Materials:

-

His-tagged BRD4 protein

-

Biotinylated histone H4 peptide (acetylated)

-

Terbium-cryptate labeled anti-His antibody (donor)

-

Streptavidin-XL665 (acceptor)

-

Assay buffer (e.g., 50 mM HEPES, 100 mM NaCl, 0.1% BSA, pH 7.4)

-

This compound compound series

-

384-well low-volume microplates

Procedure:

-

Prepare a 2X solution of His-tagged BRD4 protein and a 2X solution of biotinylated histone H4 peptide in assay buffer.

-

Prepare a serial dilution of this compound in assay buffer containing 1% DMSO.

-

Add 5 µL of the this compound dilution to the wells of a 384-well plate.

-

Add 5 µL of the 2X His-tagged BRD4 solution to each well.

-

Incubate for 30 minutes at room temperature.

-

Prepare a 4X solution of the donor and acceptor fluorophores in assay buffer.

-

Add 10 µL of the 4X fluorophore solution to each well.

-

Incubate for 60 minutes at room temperature, protected from light.

-

Read the plate on a TR-FRET compatible plate reader, measuring emission at both the donor and acceptor wavelengths (e.g., 620 nm for donor and 665 nm for acceptor).

-

Calculate the TR-FRET ratio (Acceptor emission / Donor emission) and plot the ratio against the logarithm of the inhibitor concentration to determine the IC50 value.

AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay)

AlphaScreen is another bead-based proximity assay used to measure inhibitor binding.

Objective: To determine the IC50 value of this compound for BRD4.

Materials:

-

GST-tagged BRD4 protein

-

Biotinylated histone H4 peptide (acetylated)

-

Glutathione-coated donor beads

-

Streptavidin-coated acceptor beads

-

Assay buffer (e.g., 50 mM HEPES, 100 mM NaCl, 0.1% BSA, 1 mM DTT, pH 7.4)

-

This compound compound series

-

384-well OptiPlate

Procedure:

-

Prepare a 2X solution of GST-tagged BRD4 protein and a 2X solution of biotinylated histone H4 peptide in assay buffer.

-

Prepare a serial dilution of this compound in assay buffer.

-

Add 5 µL of the this compound dilution to the wells of a 384-well plate.

-

Add 5 µL of the 2X GST-tagged BRD4 and biotinylated histone H4 peptide mix to each well.

-

Incubate for 10 minutes at room temperature.

-

Prepare a 2X mix of donor and acceptor beads in assay buffer in the dark.

-

Add 10 µL of the bead mix to each well.

-

Incubate for 60-90 minutes at room temperature in the dark.

-

Read the plate on an AlphaScreen-compatible plate reader.

-

Plot the AlphaScreen signal against the logarithm of the inhibitor concentration to determine the IC50 value.[3]

References

- 1. Bromodomain and Extra-terminal (BET) Bromodomain Inhibition Activate Transcription via Transient Release of Positive Transcription Elongation Factor b (P-TEFb) from 7SK Small Nuclear Ribonucleoprotein - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Selective inhibition of BET bromodomains - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Rapid measurement of inhibitor binding kinetics by isothermal titration calorimetry - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Bet-IN-1 for Graduate Students

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bet-IN-1, also identified as compound 38 in the primary literature, is a highly potent and selective small molecule inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins.[1][2][3] This guide provides a comprehensive technical overview of this compound, including its mechanism of action, key experimental data, detailed protocols for its characterization, and a visual representation of the associated signaling pathways and experimental workflows. This document is intended to serve as a detailed resource for graduate students and professionals in the fields of cancer biology, epigenetics, and drug discovery.

The BET family of proteins, comprising BRD2, BRD3, BRD4, and the testis-specific BRDT, are epigenetic "readers" that recognize and bind to acetylated lysine residues on histone tails and other proteins.[4][5] This interaction is crucial for the recruitment of transcriptional machinery to specific gene promoters and enhancers, thereby regulating the expression of genes involved in cell proliferation, survival, and inflammation. Dysregulation of BET protein function has been implicated in the pathogenesis of various diseases, particularly cancer, making them attractive therapeutic targets.[6] this compound was developed through the structural optimization of a previously identified BET inhibitor, ABBV-075, leading to a compound with superior potency and selectivity.[1][2][3]

Mechanism of Action

This compound exerts its biological effects by competitively binding to the acetyl-lysine binding pockets (bromodomains) of BET proteins. This reversible binding displaces BET proteins from chromatin, thereby preventing the recruitment of transcriptional regulators and elongation factors, such as P-TEFb, to the promoters and enhancers of target genes. The ultimate consequence of this action is the suppression of the transcriptional program of key oncogenes, most notably MYC, which is a master regulator of cell growth and proliferation and is frequently overexpressed in a wide range of human cancers.[4] By downregulating MYC and its downstream targets, this compound induces cell cycle arrest and apoptosis in cancer cells.[7]

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound (compound 38 ), demonstrating its high potency and selectivity.

Table 1: In Vitro Binding Affinity and Cellular Potency of this compound

| Assay | Target | Result |

| Binding Affinity (Kd, nM) | BRD2 | 1.3 |

| BRD3 | 1.0 | |

| BRD4(1) | 3.0 | |

| BRD4(2) | 1.6 | |

| BRDT | 2.1 | |

| Cellular Growth Inhibition (IC50, nM) | MV4-11 (Acute Myeloid Leukemia) | 2.4 |

| Kasumi-1 (Acute Myeloid Leukemia) | 4.8 | |

| RS4;11 (Acute Lymphoblastic Leukemia) | 17.6 | |

| MM.1S (Multiple Myeloma) | 15.1 |

Data sourced from Li et al., 2020.[1][2][3]

Table 2: In Vivo Pharmacokinetics and Efficacy of this compound

| Species | Dosing Route | Dose (mg/kg) | T1/2 (h) | Cmax (ng/mL) | AUC (ng·h/mL) | Tumor Growth Inhibition (TGI) |

| Rat | IV | 1 | 1.3 | - | - | - |

| Rat | PO | 3 | 3.6 | 159 | 884 | - |

| Mouse | IV | 1 | 0.9 | - | - | - |

| Mouse | PO | 1.3 | 1.3 | 399 | 1710 | - |

| Mouse (MV4-11 Xenograft) | PO | 12.5 | - | - | - | 99.7% |

Data sourced from Li et al., 2020.[1][2][3]

Signaling Pathways

The primary signaling pathway affected by this compound is the transcriptional regulation of genes downstream of BET proteins. A simplified representation of this pathway is depicted below.

References

- 1. Discovery of 8-Methyl-pyrrolo[1,2- a]pyrazin-1(2 H)-one Derivatives as Highly Potent and Selective Bromodomain and Extra-Terminal (BET) Bromodomain Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. Selective inhibition of BET bromodomains - PMC [pmc.ncbi.nlm.nih.gov]

- 5. BET Bromodomain Inhibitors With One-step Synthesis Discovered from Virtual Screen - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Bromodomain-selective BET inhibitors are potent antitumor agents against MYC-driven pediatric cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. BET Inhibitors Reduce Cell Size and Induce Reversible Cell Cycle Arrest in AML - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Exploratory Studies Using Bet-IN-1

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the exploratory studies involving Bet-IN-1, a potent inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins. This compound, also known as I-BET282, is a pan-inhibitor of all eight BET bromodomains and has demonstrated potential in preclinical research, particularly in oncology and immuno-inflammation. This document summarizes the available quantitative data, details key experimental protocols, and visualizes the critical signaling pathways and workflows associated with this compound research, offering a valuable resource for scientists engaged in drug discovery and development.

Introduction to this compound and BET Inhibition

The Bromodomain and Extra-Terminal (BET) family of proteins, comprising BRD2, BRD3, BRD4, and the testis-specific BRDT, are epigenetic readers that play a crucial role in the regulation of gene transcription. They recognize and bind to acetylated lysine residues on histone tails, thereby recruiting transcriptional machinery to specific gene promoters and enhancers. Dysregulation of BET protein function has been implicated in the pathogenesis of numerous diseases, including cancer and inflammatory disorders.

This compound (I-BET282) is a small molecule inhibitor designed to competitively bind to the acetyl-lysine binding pockets of BET bromodomains, thereby displacing them from chromatin and preventing the transcription of target genes. A significant body of research has focused on the therapeutic potential of BET inhibitors due to their ability to downregulate the expression of key oncogenes, most notably MYC.

Quantitative Data Summary

The following tables summarize the available quantitative data for this compound and related BET inhibitors from preclinical exploratory studies.

Table 1: In Vitro Inhibitory Activity of this compound (I-BET282)

| Target | Assay Format | pIC50 | IC50 (nM) | Reference |

| BRD2 (BD1/BD2) | Biochemical | 6.4 - 7.7 | 40 - 20 | [1] |

| BRD3 (BD1/BD2) | Biochemical | 6.4 - 7.7 | 40 - 20 | [1] |

| BRD4 (BD1/BD2) | Biochemical | 6.4 - 7.7 | 40 - 20 | [1] |

Note: pIC50 is the negative logarithm of the half maximal inhibitory concentration (IC50). A higher pIC50 value indicates greater potency. The range of values reflects testing across different assay formats.

Table 2: Anti-proliferative Activity of a Dual PI3Kδ/BET-IN-1 Inhibitor

| Target | Cell Line | Assay | IC50 (nM) | Reference |

| PI3Kδ | Diffuse Large B-cell Lymphoma (DLBCL) | Biochemical | 112 | MedChemExpress |

| BRD4-BD1 | Diffuse Large B-cell Lymphoma (DLBCL) | Biochemical | 19 | MedChemExpress |

Note: This data is for a dual inhibitor and indicates the potency of the this compound component against its target.

Key Signaling Pathways

BET inhibitors, including this compound, exert their effects by modulating critical signaling pathways involved in cell proliferation, survival, and inflammation.

MYC Oncogene Downregulation

A primary mechanism of action for BET inhibitors is the transcriptional repression of the MYC oncogene. BRD4, a key member of the BET family, is known to occupy the promoter and enhancer regions of the MYC gene, driving its expression. By displacing BRD4 from these regulatory elements, this compound leads to a rapid and potent downregulation of MYC transcription.

Figure 1. Mechanism of MYC downregulation by this compound.

Wnt/β-catenin Signaling and Resistance

Upregulation of the Wnt/β-catenin signaling pathway has been identified as a potential mechanism of resistance to BET inhibitors. In the absence of Wnt signaling, β-catenin is targeted for degradation. Upon Wnt activation, β-catenin accumulates, translocates to the nucleus, and activates target genes, some of which can compensate for the loss of MYC and promote cell survival.

Figure 2. The canonical Wnt/β-catenin signaling pathway.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of exploratory studies. The following are representative protocols for key experiments conducted with BET inhibitors.

Cell Viability Assay (MTT Assay)

This protocol is a standard method for assessing the effect of a compound on cell proliferation and viability.

Workflow Diagram:

Figure 3. Workflow for a typical cell viability assay.

Methodology:

-

Cell Plating: Seed cells in 96-well flat-bottom plates at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate overnight to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of this compound in complete growth medium. Remove the medium from the wells and add 100 µL of the diluted compound. Include a vehicle control (e.g., DMSO) and a no-cell control.

-

Incubation: Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO₂.

-

MTT Addition: Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well.

-

Formazan Formation: Incubate the plates for 4 hours at 37°C to allow for the formation of formazan crystals.

-

Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well and mix thoroughly to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC50) using non-linear regression analysis.

Quantitative Real-Time PCR (qPCR) for MYC Expression

This protocol is used to quantify the changes in MYC mRNA levels following treatment with this compound.

Methodology:

-

Cell Treatment: Plate cells in 6-well plates and treat with this compound at the desired concentration and for various time points (e.g., 1, 4, 8, 24 hours).

-

RNA Extraction: Harvest the cells and extract total RNA using a commercially available kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions.

-

cDNA Synthesis: Synthesize complementary DNA (cDNA) from 1 µg of total RNA using a reverse transcription kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad).

-

qPCR Reaction: Set up the qPCR reaction using a SYBR Green-based master mix, cDNA template, and primers specific for MYC and a housekeeping gene (e.g., GAPDH or ACTB) for normalization.

-

MYC Forward Primer: 5'-CCTGGTGCTCCATGAGGAGAC-3'

-

MYC Reverse Primer: 5'-CAGACTCTGACCTTTTGCCAGG-3'

-

-

Thermal Cycling: Perform the qPCR on a real-time PCR system with the following cycling conditions: initial denaturation at 95°C for 3 minutes, followed by 40 cycles of 95°C for 15 seconds and 60°C for 1 minute.

-

Data Analysis: Analyze the data using the ΔΔCt method to determine the fold change in MYC expression relative to the vehicle-treated control, normalized to the housekeeping gene.

Chromatin Immunoprecipitation (ChIP)

This protocol is used to determine the occupancy of BRD4 at the MYC gene locus and how it is affected by this compound.

Methodology:

-

Cross-linking: Treat cells with 1% formaldehyde for 10 minutes at room temperature to cross-link proteins to DNA. Quench the reaction with 125 mM glycine.

-

Cell Lysis and Chromatin Shearing: Lyse the cells and sonicate the chromatin to obtain DNA fragments of 200-500 bp in length.

-

Immunoprecipitation: Incubate the sheared chromatin with an antibody specific for BRD4 or a control IgG overnight at 4°C.

-

Immune Complex Capture: Add protein A/G magnetic beads to capture the antibody-chromatin complexes.

-

Washes: Wash the beads sequentially with low-salt, high-salt, and LiCl wash buffers to remove non-specific binding.

-

Elution and Reverse Cross-linking: Elute the chromatin from the beads and reverse the cross-links by incubating at 65°C overnight with proteinase K.

-

DNA Purification: Purify the DNA using a PCR purification kit.

-

Analysis: Analyze the purified DNA by qPCR using primers specific for the MYC promoter or enhancer regions to determine the enrichment of BRD4 at these sites.

Conclusion

This compound is a potent pan-BET inhibitor with demonstrated activity in preclinical models. Its primary mechanism of action involves the downregulation of the MYC oncogene through the displacement of BRD4 from chromatin. While promising, the emergence of resistance through pathways such as Wnt/β-catenin signaling highlights the need for further research into combination therapies. The quantitative data and detailed experimental protocols provided in this guide serve as a valuable resource for researchers and scientists working to further elucidate the therapeutic potential of this compound and other BET inhibitors in various disease contexts.

References

Methodological & Application

Application Notes and Protocols for Bet-IN-1: An In Vitro Cell Culture Guide

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the in vitro use of Bet-IN-1, a presumed member of the Bromodomain and Extra-Terminal (BET) inhibitor family. The protocols outlined below are intended to guide researchers in utilizing this compound for cell culture-based assays to explore its therapeutic potential.

Introduction to BET Inhibitors

Bromodomain and Extra-Terminal (BET) proteins, including BRD2, BRD3, BRD4, and the testis-specific BRDT, are epigenetic "readers" that play a crucial role in regulating gene expression.[1][2] They recognize and bind to acetylated lysine residues on histones, recruiting transcriptional machinery to specific gene promoters and enhancers.[2] This action is particularly important for the transcription of key oncogenes like MYC, as well as genes involved in cell proliferation, survival, and inflammation.[1][2][3][4]

BET inhibitors are a class of small molecules that competitively bind to the bromodomains of BET proteins, displacing them from chromatin.[1][2] This displacement disrupts the transcriptional programs essential for tumor cell growth and survival, leading to cell cycle arrest, apoptosis, and reduced proliferation in various cancer models.[2][3] this compound is understood to function within this class of therapeutic agents.

Mechanism of Action

This compound, as a BET inhibitor, is expected to exert its effects by preventing the interaction between BET proteins and acetylated histones. This leads to the downregulation of key target genes, including the potent oncogene MYC.[1][5] The inhibition of BRD4, a well-studied BET protein, has been shown to suppress the expression of genes that drive cell proliferation and survival, such as BCL2.[3][4] By disrupting these fundamental cellular processes, this compound can induce anti-cancer effects in vitro.

Signaling Pathway of BET Inhibition

Caption: Mechanism of action of this compound as a BET inhibitor.

Quantitative Data Summary

The optimal concentration of this compound should be determined empirically for each cell line. The following table provides a summary of effective concentrations for other well-characterized BET inhibitors to serve as a reference range for initial experiments.

| BET Inhibitor | Cell Line(s) | Assay | Effective Concentration / IC50 | Reference |

| OTX015 | Pediatric Ependymoma Stem Cells | Cell Viability (72h) | IC50: 121.7 - 451.1 nmol/L | [6] |

| JQ1 | SUM149-MA and SUM149-Luc (Breast Cancer) | Sensitization to Chemo | 1 µM (6-day treatment) | [7] |

| JQ1 | Mouse and Human Embryonic Stem Cells | Apoptosis Induction | High Concentration (not specified) | [8] |

| I-BET | INS-1 (Insulinoma) | Protection from Apoptosis | Pre-treatment for 48h | [9] |

Experimental Protocols

This section provides a detailed protocol for a typical in vitro cell culture experiment to assess the efficacy of this compound.

Experimental Workflow

Caption: General workflow for in vitro cell culture experiments with this compound.

Materials

-

Cancer cell line of interest

-

Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS and 1% Penicillin-Streptomycin)

-

This compound stock solution (e.g., 10 mM in DMSO)

-

Sterile, tissue culture-treated plates (e.g., 96-well for viability, 6-well for apoptosis/cell cycle)

-

Phosphate-Buffered Saline (PBS)

-

Trypsin-EDTA

-

Reagents for endpoint analysis (e.g., MTT, CellTiter-Glo®, Annexin V-FITC/PI kit)

-

CO2 incubator (37°C, 5% CO2)

Procedure: Cell Viability Assay (96-well plate format)

-

Cell Seeding: a. Harvest cells from a sub-confluent culture flask using Trypsin-EDTA. b. Neutralize trypsin with complete medium and centrifuge the cell suspension. c. Resuspend the cell pellet in fresh medium and perform a cell count. d. Dilute the cell suspension to the desired seeding density (e.g., 5,000 - 10,000 cells/well) and seed 100 µL into each well of a 96-well plate. e. Incubate the plate for 24 hours to allow cells to attach.

-

This compound Treatment: a. Prepare a serial dilution of this compound in complete medium. It is recommended to start with a wide concentration range (e.g., 1 nM to 10 µM) to determine the IC50. b. Include a vehicle control (DMSO) at the same concentration as the highest this compound dose. c. Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control. d. Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

-

MTT Assay for Cell Viability: a. Following incubation, add 10 µL of MTT reagent (5 mg/mL in PBS) to each well. b. Incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals. c. Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. d. Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: a. Normalize the absorbance readings to the vehicle control to determine the percentage of cell viability. b. Plot the percentage of viability against the log of the this compound concentration. c. Use a non-linear regression analysis to calculate the IC50 value.

Protocol for Apoptosis Analysis (Annexin V/PI Staining)

-

Cell Seeding and Treatment: a. Seed cells in 6-well plates at an appropriate density to reach 70-80% confluency at the time of harvest. b. After 24 hours, treat the cells with this compound at concentrations around the predetermined IC50 value, including a vehicle control. c. Incubate for the desired time (e.g., 24 or 48 hours).

-

Cell Harvesting and Staining: a. Collect both the floating and adherent cells. For adherent cells, use trypsin and neutralize with medium. b. Centrifuge the cell suspension and wash the pellet with cold PBS. c. Resuspend the cells in 1X Annexin-binding buffer. d. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol. e. Incubate in the dark at room temperature for 15 minutes.

-

Flow Cytometry: a. Analyze the stained cells using a flow cytometer. b. Gate the cell populations to distinguish between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Conclusion

This compound, as a BET inhibitor, holds promise as a therapeutic agent by targeting the fundamental mechanisms of gene transcription in cancer cells. The protocols provided here offer a framework for the in vitro evaluation of this compound's efficacy. Researchers are encouraged to adapt and optimize these protocols for their specific cell models and experimental goals. Careful dose-response studies and a multi-faceted approach to endpoint analysis will be critical in elucidating the full potential of this compound.

References

- 1. BET inhibitor - Wikipedia [en.wikipedia.org]

- 2. What are BET inhibitors and how do they work? [synapse.patsnap.com]

- 3. BET Inhibitors Reduce Cell Size and Induce Reversible Cell Cycle Arrest in AML - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. aBETting therapeutic resistance by Wnt signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The BET Inhibitor OTX015 Exhibits In Vitro and In Vivo Antitumor Activity in Pediatric Ependymoma Stem Cell Models [mdpi.com]

- 7. Sensitization of Resistant Cells with a BET Bromodomain Inhibitor in a Cell Culture Model of Deep Intrinsic Resistance in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Inhibition of BET selectively eliminates undifferentiated pluripotent stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Bet-IN-1 solubility and preparation for experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bet-IN-1, also known as I-BET282, is a potent, cell-permeable, pan-inhibitor of the Bromodomain and Extra-Terminal (BET) family of proteins (BRD2, BRD3, and BRD4).[1] BET proteins are epigenetic readers that bind to acetylated lysine residues on histones and transcription factors, thereby recruiting transcriptional machinery to specific gene loci. By competitively binding to the acetylated lysine-binding pockets (bromodomains) of BET proteins, this compound displaces them from chromatin, leading to the suppression of target gene transcription. This mechanism is particularly effective in downregulating key oncogenes such as MYC and inflammatory pathways like NF-κB, making this compound a valuable tool for research in oncology and inflammation.[2]

These application notes provide detailed information on the solubility and preparation of this compound for experimental use, along with protocols for common cell-based assays.

Physicochemical and Solubility Data

Proper handling and solubilization of this compound are critical for obtaining reproducible experimental results. The following table summarizes its key properties.

| Property | Value | Source |

| Synonyms | I-BET282 | [1] |

| CAS Number | 1422554-34-4 | [1] |

| Molecular Formula | C₂₅H₃₀N₄O₄ | PubChem |

| Molecular Weight | 450.5 g/mol | PubChem |

| Solubility | 50 mg/mL (112.13 mM) in DMSO (sonication recommended) | [3] |

| Storage (Powder) | -20°C for up to 3 years | [3] |

| Storage (Stock Solution) | -80°C for up to 2 years; -20°C for up to 1 year | [1] |

Biological Activity

This compound is a high-affinity ligand for the bromodomains of BET proteins. Its potency is typically measured by its half-maximal inhibitory concentration (IC₅₀) against the target protein or in cell-based assays.

| Target | Assay Type | Potency (IC₅₀ / K_d) | Source |

| BRD2, BRD3, BRD4 | Biochemical Assay (pIC₅₀) | pIC₅₀ range: 6.4 - 7.7 (approx. 20 - 400 nM) | [1][4] |

| BET Bromodomains | Dissociation Constant (K_d) | 8.1 - 140 nM | [4] |

Experimental Protocols

Preparation of this compound Stock Solution (10 mM in DMSO)

Materials:

-

This compound powder

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Sterile microcentrifuge tubes or cryovials

-

Vortex mixer

-

Sonicator (optional, but recommended)[3]

Procedure:

-

Calculate Required Mass: To prepare 1 mL of a 10 mM stock solution, calculate the mass of this compound needed:

-

Mass (mg) = Molarity (mol/L) × Volume (L) × Molecular Weight ( g/mol ) × 1000 (mg/g)

-

Mass (mg) = 0.010 mol/L × 0.001 L × 450.5 g/mol × 1000 mg/g = 4.505 mg

-

-

Weighing: Carefully weigh out 4.51 mg of this compound powder and place it into a sterile microcentrifuge tube.

-

Solubilization: Add 1 mL of anhydrous DMSO to the tube.

-

Mixing: Close the tube tightly and vortex thoroughly for 1-2 minutes until the powder is fully dissolved. If particulates remain, sonicate the solution for 5-10 minutes in a water bath.[3]

-

Aliquoting and Storage: Aliquot the 10 mM stock solution into smaller, single-use volumes (e.g., 20 µL) in sterile cryovials. Store the aliquots at -80°C for long-term storage (up to 2 years).[1] Avoid repeated freeze-thaw cycles.

Cell Proliferation Assay (MTT/XTT-based)

This protocol describes a general method to assess the effect of this compound on the proliferation of adherent cancer cells.

Materials:

-

Complete cell culture medium

-

Sterile 96-well flat-bottom plates

-

This compound stock solution (10 mM in DMSO)

-

MTT or XTT reagent

-

Solubilization buffer (for MTT)

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Trypsinize and count the cells.

-

Seed the cells in a 96-well plate at a density of 2,000-10,000 cells per well in 100 µL of complete medium.

-

Incubate the plate for 24 hours at 37°C, 5% CO₂ to allow cells to attach.

-

-

Compound Preparation and Treatment:

-

Prepare a serial dilution of this compound in complete culture medium. Start with a high concentration (e.g., 10 µM) and perform 1:3 or 1:5 dilutions.

-

Ensure the final DMSO concentration in all wells (including vehicle control) is consistent and non-toxic (typically ≤ 0.1%).

-

Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound or vehicle (DMSO) control.

-

-

Incubation: Incubate the plate for 48 to 72 hours at 37°C, 5% CO₂.[5][6]

-

MTT/XTT Addition:

-

Add 10 µL of MTT reagent (5 mg/mL) or 50 µL of XTT reagent to each well.

-

Incubate for 2-4 hours at 37°C until formazan crystals (for MTT) or a color change (for XTT) is visible.

-

-

Measurement:

-

If using MTT, add 100 µL of solubilization buffer to each well and incubate overnight at 37°C to dissolve the formazan crystals.

-

Read the absorbance on a microplate reader at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for XTT).

-

-

Data Analysis:

Western Blot Analysis of BRD4 and NF-κB Pathway Modulation

This protocol is designed to detect changes in the levels of key proteins following this compound treatment.

Materials:

-

Cells and culture reagents

-

6-well plates

-

This compound stock solution

-

TNF-α (or other NF-κB stimulus)

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels, running buffer, and transfer buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-BRD4, anti-phospho-NF-κB p65 (Ser536), anti-total NF-κB p65, anti-IκBα, anti-GAPDH/β-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced Chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Cell Treatment:

-

Seed 1-2 x 10⁶ cells per well in 6-well plates and allow them to attach overnight.

-

Treat the cells with the desired concentration of this compound (e.g., 1 µM) or vehicle control for 2-24 hours.

-

For NF-κB activation, stimulate the cells with TNF-α (e.g., 10 ng/mL) for the last 15-30 minutes of the incubation period.

-

-

Cell Lysis:

-

Wash the cells twice with ice-cold PBS.

-

Add 100-150 µL of ice-cold RIPA buffer to each well. Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

Incubate on ice for 30 minutes, vortexing occasionally.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.

-

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Transfer:

-

Normalize the protein amounts (load 20-40 µg of protein per lane) and prepare samples with Laemmli buffer.

-

Separate the proteins by SDS-PAGE.

-

Transfer the proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane for 1 hour at room temperature in blocking buffer.

-

Incubate the membrane with the primary antibody overnight at 4°C, diluted in blocking buffer according to the manufacturer's recommendation.

-

Wash the membrane 3 times with TBST.

-

Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane 3 times with TBST.

-

-

Detection:

-

Apply ECL substrate to the membrane.

-

Capture the chemiluminescent signal using an imaging system. Analyze the band intensities relative to the loading control.

-

Visualized Workflows and Pathways

Experimental Workflow for Cell-Based Assays

Caption: Workflow for determining the IC50 of this compound in a cell proliferation assay.

Signaling Pathway: this compound Inhibition of the NF-κB Pathway

Caption: this compound blocks NF-κB signaling by inhibiting BRD4 recruitment to acetylated p65.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. BET Family Protein BRD4: An Emerging Actor in NFκB Signaling in Inflammation and Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. file.medchemexpress.com [file.medchemexpress.com]

- 6. mdpi.com [mdpi.com]

- 7. IC50 - Wikipedia [en.wikipedia.org]

Application Notes and Protocols for BET Inhibitors in Glioblastoma Research

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following application notes and protocols are designed for the study of BET (Bromodomain and Extra-Terminal motif) inhibitors in the context of glioblastoma (GBM). While the topic specifies "Bet-IN-1," this compound is not widely characterized in published GBM literature. Therefore, the data and methodologies presented here are based on well-studied pan-BET inhibitors such as JQ1, OTX015, and UM-002, which share a common mechanism of action. These protocols are directly applicable for investigating the efficacy of any novel pan-BET inhibitor in glioblastoma research.

Introduction: Targeting the Epigenome in Glioblastoma

Glioblastoma is the most aggressive primary brain tumor in adults, characterized by rapid proliferation, diffuse infiltration, and profound resistance to standard therapies.[1] Emerging research highlights the critical role of epigenetic dysregulation in driving GBM pathology. The BET family of proteins (BRD2, BRD3, BRD4, and BRDT) are key epigenetic "readers" that recognize acetylated lysine residues on histones and other proteins.[2][3] By binding to chromatin, they recruit transcriptional machinery to drive the expression of key oncogenes (e.g., MYC), cell cycle regulators, and anti-apoptotic factors, making them critical nodes in cancer cell proliferation and survival.[2][4] Small molecule BET inhibitors competitively bind to the bromodomains of BET proteins, displacing them from chromatin and causing transcriptional repression of their target genes.[2][5] This mechanism provides a compelling therapeutic strategy for dismantling the oncogenic transcriptional programs that sustain glioblastoma.

Mechanism of Action of BET Inhibitors

BET proteins, particularly BRD4, act as scaffolds at super-enhancers and promoters, recruiting the Positive Transcription Elongation Factor b (P-TEFb) complex.[6] This complex phosphorylates RNA Polymerase II, enabling transcriptional elongation of target genes, including those vital for tumor growth. BET inhibitors function as acetyl-lysine mimetics, competitively occupying the bromodomain pockets and preventing chromatin association.[7] This leads to the eviction of BRD4 and the transcriptional machinery from key oncogenes, resulting in their downregulation and subsequent cell cycle arrest and apoptosis.[1]

Application Notes

In Vitro Efficacy in Glioblastoma Models

BET inhibitors have demonstrated potent anti-proliferative and cytotoxic effects across a range of patient-derived and established GBM cell lines. Key effects include the induction of G1 cell cycle arrest and apoptosis.[1] The efficacy, measured as the half-maximal inhibitory concentration (IC50) or effective concentration (EC50), is typically in the nanomolar to low micromolar range.

Table 1: In Vitro Efficacy of Representative BET Inhibitors in Glioblastoma Cell Lines

| Compound | Cell Line | Assay | Efficacy (IC50 / EC50) | Reference |

|---|---|---|---|---|

| I-BET151 | U87MG | Cell Viability | ~500 nM | [8] |

| I-BET151 | A172 | Cell Viability | ~1.28 µM | [8] |

| I-BET151 | SW1783 | Cell Viability | ~2.68 µM | [8] |

| I-BET151 | Patient GSC | Cell Viability | ~1.12 µM | [8] |

| OTX015 | EPN SC Lines (Median) | Cell Viability | 193 nM | [9] |

| UM-002 | GBM22 | CellTiter-Glo | 23.3 nM | [10] |

| JQ1 | GBM22 | CellTiter-Glo | 140.2 nM | [10] |